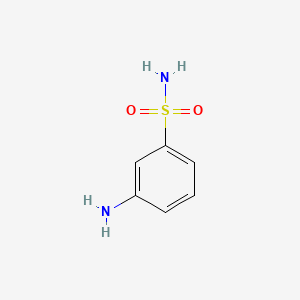

3-Aminobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVKCHIPRSQDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059161 | |

| Record name | Benzenesulfonamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-18-0 | |

| Record name | 3-Aminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aminobenzenesulfonamide, 3- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73A2TD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing 3-amino-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by nitration to introduce a nitro group at the meta position.

Industrial Production: Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: 3-Aminobenzolsulfonamid kann Oxidationsreaktionen eingehen, um entsprechende Sulfonsäuren oder Sulfonylchloride zu bilden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig von den verwendeten Reduktionsmitteln und Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Eisen und Salzsäure oder katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Sulfonsäuren, Sulfonylchloride.

Reduktion: Verschiedene Amino-Derivate.

Substitution: Substituierte Benzolsulfonamide.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Catalysis

3-Aminobenzenesulfonamide serves as a ligand in catalytic reactions. It enhances the efficiency and selectivity of various chemical processes, particularly in organic synthesis. Its ability to form stable complexes with metal catalysts has made it a valuable component in catalysis research.

2. Enzyme Inhibition

The compound acts as an inhibitor of several enzymes, notably carbonic anhydrase and dihydropteroate synthetase. The inhibition of dihydropteroate synthetase disrupts folic acid metabolism in bacteria, making it effective against bacterial growth. Similarly, its interaction with carbonic anhydrase affects pH regulation and ion transport within cells .

Biological Applications

1. Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a novel derivative demonstrated significant inhibition of colorectal cancer cell proliferation by inducing oxidative stress through increased production of reactive oxygen species (ROS) and activating apoptotic pathways . This compound also showed minimal cytotoxicity towards normal cells while effectively targeting cancerous cells.

2. Antimicrobial Activity

The compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on dihydropteroate synthetase. This mechanism is crucial for the development of new antibacterial agents, particularly against resistant strains of bacteria .

Industrial Applications

1. Pharmaceutical Development

this compound is a precursor for various pharmaceutical compounds, particularly those targeting carbonic anhydrase isoforms associated with cancer and other diseases. Pyridinium derivatives of this compound have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII, making them candidates for targeted cancer therapies .

2. Synthesis of Novel Compounds

The compound is utilized in the synthesis of a variety of derivatives that possess enhanced biological activities. For example, novel acylthiourea derivatives have been synthesized from this compound, which selectively inhibit tumor-associated carbonic anhydrases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Position | Key Application | Unique Properties |

|---|---|---|---|

| This compound | Meta | Anticancer agent | Effective against specific cancer cells |

| 4-Aminobenzenesulfonamide | Para | Enzyme inhibition | Similar but less effective than meta isomer |

| 2-Aminobenzenesulfonamide | Ortho | Antimicrobial activity | Different reactivity profile |

The positional isomerism of aminobenzenesulfonamides significantly influences their chemical reactivity and biological activity. The meta position of the amino group in this compound provides unique properties that enhance its effectiveness in specific applications compared to its ortho and para counterparts.

Case Studies

Case Study 1: Anticancer Mechanism

A study on a derivative of this compound revealed that it induces apoptosis in colorectal cancer cells through ROS production. The treatment led to decreased levels of NADPH and glutathione while increasing cytochrome c release, indicating a shift in redox balance that promotes cell death in cancerous cells .

Case Study 2: Enzyme Inhibition Profile

Research into the inhibitory effects of this compound on carbonic anhydrase isoforms demonstrated its potential as a therapeutic agent for conditions like glaucoma and obesity. The compound exhibited nanomolar potency against tumor-associated isoforms, highlighting its utility in targeted therapies .

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4-Aminobenzolsulfonamid: Ähnliche Struktur, aber mit der Aminogruppe in para-Position.

2-Aminobenzolsulfonamid: Ähnliche Struktur, aber mit der Aminogruppe in ortho-Position.

Einzigartigkeit:

Biologische Aktivität

3-Aminobenzenesulfonamide, a compound with the chemical formula , has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound primarily acts as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumors. The inhibition mechanism involves binding to the active sites of these enzymes, thereby disrupting their catalytic function. This disruption can lead to altered physiological processes, including pH regulation and bicarbonate production, which are critical in tumor microenvironments .

Anticancer Properties

Recent studies indicate that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyridinium derivatives of this compound have shown nanomolar potency against CA IX and CA XII, leading to reduced tumor growth in vivo . Additionally, compounds derived from this sulfonamide have been reported to enhance ferroptosis in cancer cells under acidic conditions, further supporting their potential as anticancer agents .

Antimicrobial Activity

The compound also displays antibacterial properties. Research has demonstrated that certain derivatives inhibit bacterial growth by targeting carbonic anhydrases involved in bacterial metabolism. This suggests a dual role in both cancer therapy and antimicrobial treatment .

Comparative Studies

A comparison of this compound with other sulfonamide derivatives reveals its unique biological profile. Below is a summary table highlighting key differences:

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | CA IX | 5-50 | Anticancer |

| Sulfamethazine | Various | ~1000 | Antibacterial |

| Sulfadiazine | Various | ~500 | Antibacterial |

| N-Allyl-3-aminobenzenesulfonamide | CA IX | 10-25 | Anticancer |

Case Studies

- Inhibition of Tumor-Associated Carbonic Anhydrases : A study involving the synthesis of novel pyridinium derivatives of this compound demonstrated high inhibitory activity against tumor-associated isoforms CA IX and CA XII, with IC50 values in the nanomolar range. These compounds were effective in reducing tumor growth in preclinical models .

- Antiproliferative Effects : Another research effort highlighted the efficacy of this compound derivatives in inducing apoptosis in MDA-MB-231 breast cancer cells. The study noted a significant increase in apoptotic markers when treated with specific compounds derived from this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-aminobenzenesulfonamide relevant to its handling in laboratory settings?

- Answer : this compound (CAS 98-18-0) has a molecular weight of 172.2 g/mol, a melting point of 139–140°C, and a density of ~1.4 g/cm³. Its solubility in polar solvents (e.g., methanol, ethanol) and stability under standard laboratory conditions (room temperature, dry storage) make it suitable for synthesis and inhibition assays. Proper handling requires protection from moisture to avoid decomposition .

Q. What are the standard synthetic routes for this compound derivatives?

- Answer : Common methods include:

- Acylation : Reacting this compound with alkyl/aryl isothiocyanates to form thiourea derivatives, as demonstrated in carbonic anhydrase inhibitor (CAI) studies .

- Diazenylation : Introducing diazenyl groups via reactions with aromatic amines, enabling coordination with metals like Cu(II) or Fe(III) for analytical applications .

- Pyridinium salt synthesis : Monoacylation of mesityl oxide followed by coupling with this compound to enhance CA IX/XII inhibition .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?

- Answer : Analytical techniques include:

- Thin-layer chromatography (TLC) : Using silica gel plates eluted with MeOH:DCM mixtures to monitor reaction progress .

- LC-MS : Assessing purity via HPLC-DAD-MS systems, ensuring derivatives meet >95% purity thresholds .

- Elemental analysis : Validating molecular composition through C, H, N, and S percentages .

Advanced Research Questions

Q. How do structural modifications of this compound influence its inhibitory potency against carbonic anhydrase (CA) isoforms?

- Answer : Modifications at the sulfonamide group or aromatic ring significantly impact selectivity:

- Pyridinium derivatives : Enhance binding to CA IX/XII (Ki values <10 nM) by introducing cationic moieties that mimic the tumor microenvironment’s acidic conditions .

- Triazene linkers : Derivatives like TS-1 and TS-2 show superior inhibition (Ki = 13.7–19.5 nM for CA IX/XII) compared to 4-aminobenzenesulfonamide analogs, attributed to optimized hydrogen-bonding networks .

- Metal coordination : Complexation with Fe(III) or Cu(II) alters electronic properties, improving metal-binding assays but reducing CA specificity .

Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Answer : Contradictions (e.g., variable Ki values across isoforms) are addressed by:

- X-ray crystallography : Resolving binding modes of lead compounds (e.g., pyridinium salts) to identify key interactions with CA active sites .

- Comparative assays : Testing derivatives against cytosolic (CA I/II) and tumor-associated (CA IX/XII) isoforms to isolate selectivity .

- Statistical validation : Applying ANOVA to replicate inhibition assays, minimizing batch-to-batch variability .

Q. What considerations are critical when designing in vitro assays for this compound derivatives as CA inhibitors?

- Answer : Key factors include:

- Isozyme specificity : Use recombinant CA isoforms (e.g., CA IX/XII) in assays with controlled pH (6.5–7.0) to mimic physiological conditions .

- Cell-line models : Employ tumor cell lines (e.g., HT-29 colon cancer) to evaluate cytotoxicity and CA inhibition in relevant biological contexts .

- Kinetic analysis : Measure Ki values via stopped-flow CO2 hydration assays, ensuring data align with Lineweaver-Burk plots .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?

- Answer : ¹⁴C-labeled derivatives (e.g., [ring-¹⁴C(U)]-3-aminobenzenesulfonamide) enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.